
Boc-Lisdexamfetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Lisdexamfetamine: is a derivative of lisdexamfetamine, a prodrug of dextroamphetamine. Lisdexamfetamine is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder. The Boc (tert-butoxycarbonyl) group is a protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lisdexamfetamine involves the reaction of D-amphetamine with Boc-Lys-(Boc)-hydroxysuccinimido ester in the presence of a base such as NN-diisopropylethylamine (DIPEA) in a solvent like 1,4-dioxane. The resulting Boc-protected lisdexamfetamine is then purified using flash chromatography and further reacted with a mixture of 4M hydrochloric acid/dioxane to yield L-lysine-D-amphetamine hydrochloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Boc-Lisdexamfetamine undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of hydrochloric acid in a solvent like dioxane.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products:
Hydrolysis: Produces L-lysine and dextroamphetamine.
Substitution: Yields various substituted amines depending on the reagents used.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound, respectively
Scientific Research Applications
Chemistry: Boc-Lisdexamfetamine is used as an intermediate in the synthesis of various pharmaceutical compounds. Its protected amine group allows for selective reactions that are crucial in multi-step synthesis .
Biology and Medicine: In medicine, lisdexamfetamine is used to treat ADHD and binge eating disorder. The Boc-protected form is used in research to study the pharmacokinetics and pharmacodynamics of the drug without interference from metabolic processes .
Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems. Its stability and reactivity make it a valuable compound in drug design and synthesis .
Mechanism of Action
Boc-Lisdexamfetamine is a prodrug that is converted in the body to dextroamphetamine, a central nervous system stimulant. Dextroamphetamine works by increasing the levels of dopamine and norepinephrine in the brain, which helps improve attention and focus in individuals with ADHD. The Boc group is removed in the body, allowing the active drug to exert its effects .
Comparison with Similar Compounds
Lisdexamfetamine: The parent compound, used in the treatment of ADHD and binge eating disorder.
Dextroamphetamine: The active metabolite of lisdexamfetamine, also used as a stimulant medication.
Methamphetamine: Another stimulant with similar effects but higher potential for abuse.
Uniqueness: Boc-Lisdexamfetamine is unique in its use of the Boc protecting group, which allows for selective reactions and stability during synthesis. This makes it a valuable intermediate in the production of lisdexamfetamine and related compounds .
Properties
Molecular Formula |
C21H37N3O6S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C20H33N3O3.CH4O3S/c1-15(14-16-10-6-5-7-11-16)23-18(24)17(21)12-8-9-13-22-19(25)26-20(2,3)4;1-5(2,3)4/h5-7,10-11,15,17H,8-9,12-14,21H2,1-4H3,(H,22,25)(H,23,24);1H3,(H,2,3,4)/t15-,17-;/m0./s1 |
InChI Key |
RGIFNFFFPJMMRU-NBLXOJGSSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.CS(=O)(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


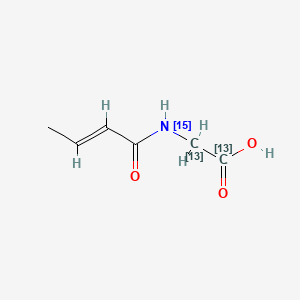
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
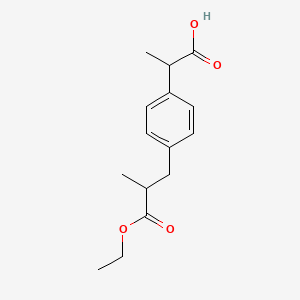
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
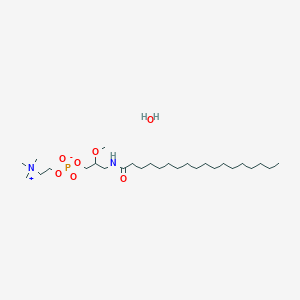
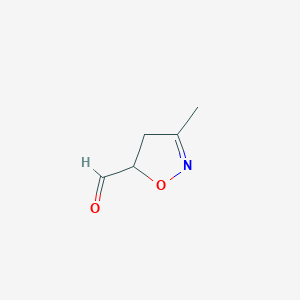
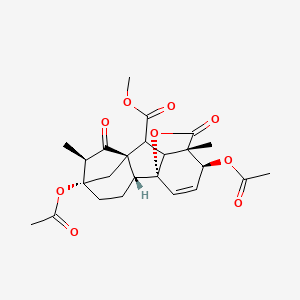
amine Hydrochloride](/img/structure/B13860843.png)
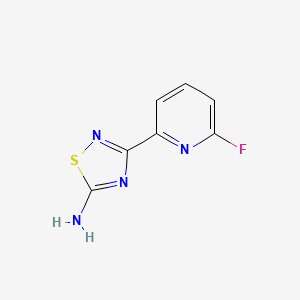
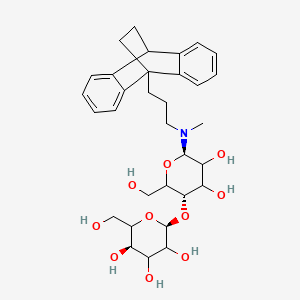
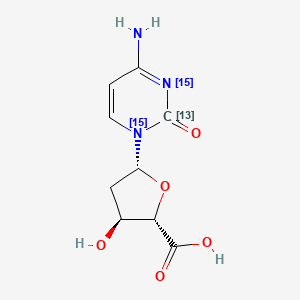
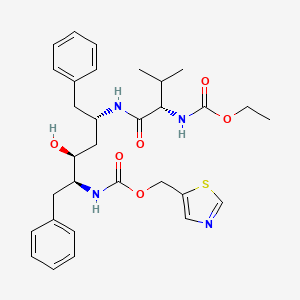
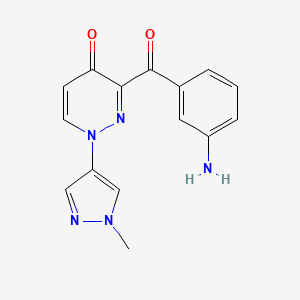
![2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
